Sodium 3-methyl-2-oxobutanoate-d7

Stable Isotope Labeling Quantitative Mass Spectrometry Analytical Chemistry

Sodium 3-methyl-2-oxobutanoate-d7 is a perdeuterated stable isotope-labeled internal standard for α-ketoisovalerate (KIV) quantification. Its +7 Da mass shift and exchange-resistant (CD₃)₂CD-labeling ensure unambiguous, matrix-effect-corrected LC-MS/GC-MS analysis in BCAA metabolism, MSUD biomarker, and pantothenate biosynthesis studies. Supplied as a white solid with ≥98% chemical purity and ≥98 atom % D enrichment—critical for stable isotope dilution mass spectrometry. Standard international B2B shipping applies; inquire for bulk quotes.

Molecular Formula C5H7NaO3
Molecular Weight 145.14 g/mol
Cat. No. B12402938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-methyl-2-oxobutanoate-d7
Molecular FormulaC5H7NaO3
Molecular Weight145.14 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D;
InChIKeyWIQBZDCJCRFGKA-NDCOIKGTSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-methyl-2-oxobutanoate-d7: Stable Isotope-Labeled α-Keto Acid for Quantitative Metabolomics and Metabolic Tracing


Sodium 3-methyl-2-oxobutanoate-d7 (α-ketoisovaleric acid-d7 sodium salt, CAS 2483831-46-3) is a perdeuterated stable isotope-labeled analog of the endogenous branched-chain α-keto acid α-ketoisovalerate (KIV) . The compound features seven deuterium atoms incorporated at the 3-methyl and 4-positions, resulting in a molecular formula of C₅D₇NaO₃ and an exact mass of 145.073 Da—a +7 Da mass shift relative to the unlabeled parent compound (C₅H₇NaO₃, exact mass 138.029 Da) . Sodium 3-methyl-2-oxobutanoate, the unlabeled form, functions as a key metabolic intermediate in branched-chain amino acid (BCAA) catabolism and serves as a precursor of pantothenic acid (vitamin B₅) in Escherichia coli [1]. This compound is supplied as a white solid with chemical purity ≥98% and isotopic enrichment ≥98 atom % D .

Why Unlabeled Sodium 3-methyl-2-oxobutanoate Cannot Substitute for Sodium 3-methyl-2-oxobutanoate-d7 in Quantitative Analytical Workflows


Substituting unlabeled sodium 3-methyl-2-oxobutanoate for its deuterated analog in quantitative LC-MS, GC-MS, or NMR workflows is analytically invalid due to the fundamental requirements of stable isotope dilution mass spectrometry (SID-MS). The unlabeled parent compound (C₅H₇NaO₃, MW 138.10) co-elutes with endogenous α-ketoisovalerate and produces identical precursor and fragment ions, rendering it incapable of serving as a chemically distinct yet structurally identical internal standard . In contrast, sodium 3-methyl-2-oxobutanoate-d7 (C₅D₇NaO₃, MW 145.14) provides a +7 Da mass shift across seven deuterium labels, enabling unambiguous chromatographic co-elution with the endogenous analyte while maintaining baseline-resolved mass spectrometric detection . Furthermore, deuterium labeling at the 3-methyl and 4-positions (the (CD₃)₂CD- moiety) confers resistance to hydrogen-deuterium exchange under standard sample preparation conditions—a critical attribute for maintaining isotopic purity during extraction, derivatization, and analysis [1]. Without an appropriate stable isotope-labeled internal standard, matrix effects, ionization suppression, and variable recovery rates cannot be adequately corrected, resulting in quantitative errors that may exceed ±30% in complex biological matrices [1].

Sodium 3-methyl-2-oxobutanoate-d7: Quantitative Differentiation Evidence for Procurement Decision-Making


Isotopic Enrichment and Purity Specifications: Quantitative Basis for Analytical Reliability

Sodium 3-methyl-2-oxobutanoate-d7 is supplied with a certified isotopic enrichment of 98 atom % D and chemical purity of ≥98% (or 99.51% depending on vendor batch) . For comparison, alternative deuterated branched-chain α-keto acid internal standards such as α-ketoisocaproic acid-d7 (sodium 4-methyl-2-oxopentanoate-d7) are also available at ≥98 atom % D enrichment . This comparable isotopic enrichment ensures that the quantitative performance of this compound meets the same analytical standards as other deuterated α-keto acid internal standards, with no compromise in isotopic fidelity . The +7 Da mass shift achieved through perdeuteration of the 3-methyl and 4-positions provides sufficient mass separation from the endogenous unlabeled analyte (M+0) to avoid isotopic cross-talk in MS detection .

Stable Isotope Labeling Quantitative Mass Spectrometry Analytical Chemistry

Metabolic Stability and Hydrogen-Deuterium Exchange Resistance of Perdeuterated α-Keto Acids

The deuterium labeling sites in sodium 3-methyl-2-oxobutanoate-d7—specifically the (CD₃)₂CD- moiety—are positioned on non-exchangeable carbon-bound hydrogens . Class-level evidence from deuterium-labeled α-keto acid internal standards indicates that such labeling sites are refractory to hydrogen-deuterium exchange at room temperature and in weakly acidic solutions, a finding experimentally confirmed for analogous compounds in the citric acid cycle intermediate panel [1]. This contrasts with exchange-labile labeling positions (e.g., α-carbon hydrogens adjacent to carbonyl groups) that may undergo partial back-exchange during sample workup, derivatization, or storage, thereby compromising isotopic purity and quantitative accuracy [1]. For comparison, ¹³C-labeled internal standards are inherently exchange-stable but typically carry higher synthesis costs and are less widely available than deuterated analogs [1].

Metabolite Stability Isotope Exchange Sample Preparation

Analytical Platform Compatibility: Validated Use as Internal Standard for NMR, GC-MS, and LC-MS

Sodium 3-methyl-2-oxobutanoate-d7 is explicitly validated for use as a tracer and internal standard for quantitative analysis by NMR, GC-MS, and LC-MS . This multi-platform compatibility distinguishes it from certain specialized internal standards that are optimized for only one analytical modality. For comparison, the closely related analog α-ketoisocaproic acid-d7 (sodium 4-methyl-2-oxopentanoate-d7) carries identical vendor-stated platform compatibility claims , establishing a baseline expectation for deuterated α-keto acid internal standards in this chemical class . The compound functions within the broader framework of stable isotope dilution mass spectrometry, where deuterium- or ¹³C-labeled analogs are incorporated as quantitative tracers to correct for sample-to-sample variability, matrix effects, and extraction efficiency .

LC-MS/MS GC-MS NMR Spectroscopy Isotope Dilution

Mass Spectrometric Differentiation: +7 Da Mass Shift Enables Baseline Resolution from Endogenous Analyte

Sodium 3-methyl-2-oxobutanoate-d7 exhibits an exact mass of 145.073 Da, representing a +7.044 Da mass shift relative to the unlabeled parent compound (exact mass 138.029 Da) . This perdeuteration of the (CD₃)₂CD- moiety creates a sufficient m/z difference to avoid isotopic overlap with the endogenous M+0 analyte in both full-scan MS and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes . In contrast, single-site deuterated analogs (e.g., sodium 3-methyl-2-oxobutanoate-d1 hydrate) provide only a +1 Da shift, which may be insufficient for baseline resolution when the endogenous analyte exhibits a significant natural abundance M+1 isotopic peak (~5.5% for a C₅ compound) [1]. For comparison, ¹³C-labeled analogs such as sodium 3-methyl-2-oxobutanoate-¹³C₅ provide a +5 Da shift via carbon labeling, offering comparable mass differentiation but typically at higher procurement cost [2].

Mass Spectrometry Isotopic Purity Selected Ion Monitoring

Sodium 3-methyl-2-oxobutanoate-d7: Evidence-Based Research and Industrial Application Scenarios


Quantitative Analysis of α-Ketoisovalerate in Biological Matrices via LC-MS/MS or GC-MS

Sodium 3-methyl-2-oxobutanoate-d7 serves as a stable isotope-labeled internal standard for the accurate quantification of endogenous α-ketoisovalerate (KIV) in plasma, serum, urine, tissue homogenates, and cell culture media . The +7 Da mass shift enables unambiguous detection in SIM or MRM modes, while the 98 atom % D isotopic enrichment ensures minimal contribution from unlabeled species [1]. This application is critical for studies of branched-chain amino acid (BCAA) metabolism, maple syrup urine disease (MSUD) biomarker monitoring, and metabolic flux analysis in cancer and metabolic disease research [2]. The exchange-resistant (CD₃)₂CD- labeling maintains isotopic integrity during sample extraction and derivatization procedures typical of α-keto acid analysis [1].

Metabolic Tracing of Pantothenic Acid Biosynthesis in Microbial Systems

Sodium 3-methyl-2-oxobutanoate, the unlabeled parent compound, is an established precursor of pantothenic acid (vitamin B₅) biosynthesis in Escherichia coli, where it is converted to 2-dehydropantoate by 3-methyl-2-oxobutanoate hydroxymethyltransferase (PanB) [3]. The deuterated analog sodium 3-methyl-2-oxobutanoate-d7 enables stable isotope-resolved metabolic tracing of this pathway, allowing researchers to distinguish between de novo pantothenic acid biosynthesis and salvage pathways . The seven deuterium labels provide multiple mass tags for tracking incorporation into downstream metabolites including pantothenate, 4′-phosphopantothenate, and ultimately coenzyme A [3]. This application is directly relevant to metabolic engineering efforts aimed at enhancing microbial production of pantothenic acid and coenzyme A derivatives for industrial biotechnology applications .

BCAA Catabolism and Branched-Chain Keto Acid Dehydrogenase (BCKDH) Activity Studies

α-Ketoisovalerate (KIV) is one of three branched-chain α-keto acids produced by transamination of the branched-chain amino acids valine, leucine, and isoleucine [2]. The oxidative decarboxylation of KIV is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting step in BCAA catabolism [2]. Sodium 3-methyl-2-oxobutanoate-d7 enables precise quantification of KIV concentrations and isotopic enrichment in studies investigating BCKDH activity regulation, including effects of nutritional status, exercise, diabetes, and genetic defects such as MSUD [2]. The compound's suitability for LC-MS, GC-MS, and NMR platforms facilitates integration into multi-omics workflows examining BCAA metabolic flux .

Method Development and Validation for Targeted Metabolomics Panels

As a deuterium-labeled α-keto acid with ≥98 atom % D isotopic enrichment and ≥98% chemical purity, sodium 3-methyl-2-oxobutanoate-d7 is qualified for inclusion in targeted metabolomics panels quantifying branched-chain keto acids (BCKAs) alongside related analytes such as α-ketoisocaproate (KIC) and α-keto-β-methylvalerate (KMV) [1][2]. The compound's multi-platform validation for NMR, GC-MS, and LC-MS provides analytical flexibility during method development and cross-validation studies . Class-level evidence demonstrates that deuterium-labeled internal standards for α-keto acids maintain isotopic integrity during sodium borodeuteride reduction and tert-butyldimethylsilyl derivatization, standard steps in GC-MS analysis of this metabolite class [1].

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